molecular formula C25H26N2O5S B300579 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide

2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide

Cat. No. B300579
M. Wt: 466.6 g/mol
InChI Key: WOPXUPSTRLZZSX-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazolidinones and has been shown to exhibit various biochemical and physiological effects. In

Scientific Research Applications

2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in scientific research. Some of the research areas where this compound has been investigated include:
1. Cancer Research: Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Anti-inflammatory Research: this compound has been shown to exhibit anti-inflammatory activity in various animal models. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.
3. Antimicrobial Research: Studies have shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains. This compound has been shown to inhibit the growth of these microorganisms, making it a potential candidate for the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is not fully understood. However, studies have shown that this compound exhibits its biological activity by interacting with various molecular targets. Some of the molecular targets that have been identified include:
1. DNA: Studies have shown that this compound can bind to DNA and induce DNA damage, leading to cell cycle arrest and apoptosis.
2. Proteins: This compound has been shown to interact with various proteins involved in cell signaling pathways, leading to the inhibition of these pathways and the induction of cell death.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. Some of the effects that have been observed include:
1. Cytotoxicity: This compound has been shown to exhibit cytotoxic activity against various cancer cell lines.
2. Anti-inflammatory activity: Studies have shown that this compound exhibits anti-inflammatory activity in various animal models.
3. Antimicrobial activity: This compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide in lab experiments include:
1. Potent

Biological Activity

This compound exhibits potent biological activity against various cellular targets, making it a valuable tool for investigating cellular pathways.
2. Versatility: 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide can be used in a variety of research areas, including cancer research, anti-inflammatory research, and antimicrobial research.
The limitations of using this compound in lab experiments include:
1. Toxicity: This compound exhibits cytotoxic activity, which may limit its use in certain research areas.
2. Cost: The synthesis of this compound is a multi-step process, which may make it expensive to produce.

Future Directions

There are several future directions for research involving 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide. Some of these directions include:
1. Development of New Anticancer Agents: The potent cytotoxic activity of this compound makes it a potential candidate for the development of new anticancer agents.
2. Investigation of Cellular Signaling Pathways: this compound can be used to investigate cellular signaling pathways involved in various diseases.
3. Development of New Antimicrobial Agents: The antimicrobial activity of this compound makes it a potential candidate for the development of new antimicrobial agents.
In conclusion, this compound is a chemical compound that exhibits potent biological activity against various cellular targets. This compound has been extensively studied for its potential applications in scientific research, including cancer research, anti-inflammatory research, and antimicrobial research. The future directions for research involving this compound include the development of new anticancer agents, investigation of cellular signaling pathways, and development of new antimicrobial agents.

Synthesis Methods

The synthesis of 2-{5-[4-(allyloxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-(allyloxy)-3-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with 2,4-thiazolidinedione to form the thiazolidinone intermediate. The final step involves the reaction of the thiazolidinone intermediate with 3,4-dimethylphenylacetic acid chloride to form the desired product.

properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(5E)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C25H26N2O5S/c1-5-11-32-20-10-8-18(13-21(20)31-6-2)14-22-24(29)27(25(30)33-22)15-23(28)26-19-9-7-16(3)17(4)12-19/h5,7-10,12-14H,1,6,11,15H2,2-4H3,(H,26,28)/b22-14+

InChI Key

WOPXUPSTRLZZSX-HYARGMPZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OCC=C

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)OCC=C

Origin of Product

United States

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